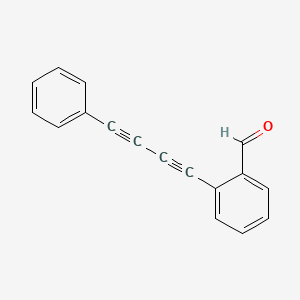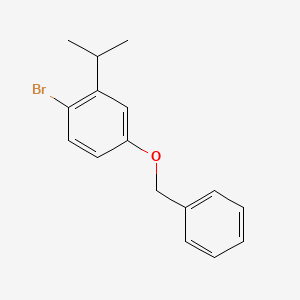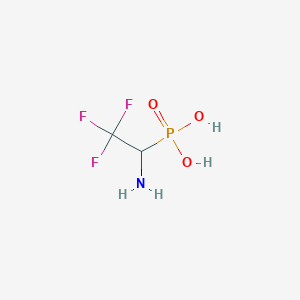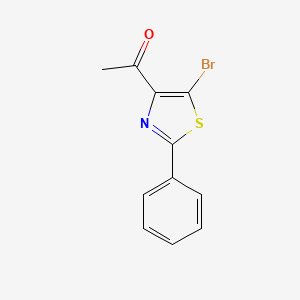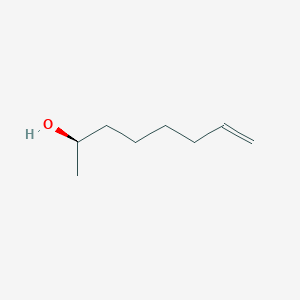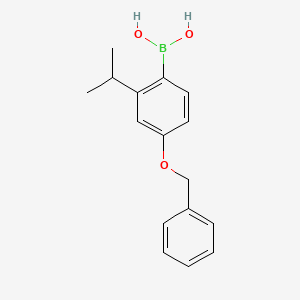
4-Benzyloxy-2-isopropylphenylboronic acid
Übersicht
Beschreibung
4-Benzyloxy-2-isopropylphenylboronic acid is an organic compound with the molecular formula C16H19BO3 and a molecular weight of 270.13 g/mol . It is a boronic acid derivative, characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with benzyloxy and isopropyl groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Wirkmechanismus
Target of Action
The primary target of (4-(Benzyloxy)-2-isopropylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of (4-(Benzyloxy)-2-isopropylphenyl)boronic acid are influenced by its stability and susceptibility to hydrolysis . The compound is relatively stable, readily prepared, and generally environmentally benign . It is susceptible to hydrolysis, especially at physiological ph . This can impact its bioavailability and should be considered when using the compound for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound’s interaction with the palladium catalyst .
Action Environment
The action of (4-(Benzyloxy)-2-isopropylphenyl)boronic acid is influenced by environmental factors such as pH and the presence of other compounds . For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Additionally, the presence of ethers can catalyze certain reactions involving the compound .
Biochemische Analyse
Biochemical Properties
The role of (4-(Benzyloxy)-2-isopropylphenyl)boronic acid in biochemical reactions is primarily associated with its boronic acid group . Boronic acids are known to interact with various enzymes and proteins, particularly in the context of the Suzuki–Miyaura cross-coupling reaction
Molecular Mechanism
In the context of the Suzuki–Miyaura cross-coupling reaction, it is known to participate in a transmetalation process, where it transfers its organoboron group to a palladium catalyst
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2-isopropylphenylboronic acid typically involves the reaction of 4-benzyloxy-2-isopropylphenyl bromide with a boronic acid reagent under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Benzyloxy-2-isopropylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halides or organometallic compounds are used under appropriate conditions.
Major Products Formed:
Oxidation: Phenols
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy-2-isopropylphenylboronic acid has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Trifluoromethylphenylboronic acid
Comparison: 4-Benzyloxy-2-isopropylphenylboronic acid is unique due to its specific substituents, which impart distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers enhanced stability and reactivity in Suzuki-Miyaura coupling. The presence of the benzyloxy group provides additional functionalization possibilities, making it more versatile than 4-methoxyphenylboronic acid and 4-trifluoromethylphenylboronic acid .
Eigenschaften
IUPAC Name |
(4-phenylmethoxy-2-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-12(2)15-10-14(8-9-16(15)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12,18-19H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMLPIWGDJTUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)C(C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195694 | |
| Record name | B-[2-(1-Methylethyl)-4-(phenylmethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-36-2 | |
| Record name | B-[2-(1-Methylethyl)-4-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=211495-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(1-Methylethyl)-4-(phenylmethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


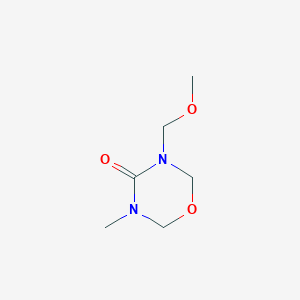
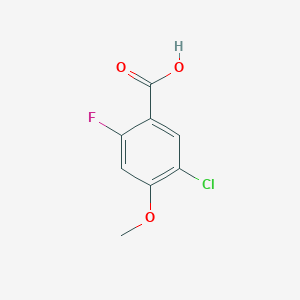
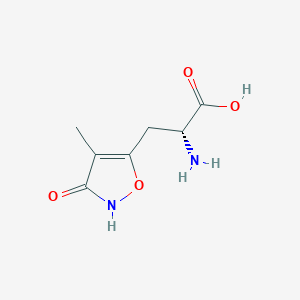
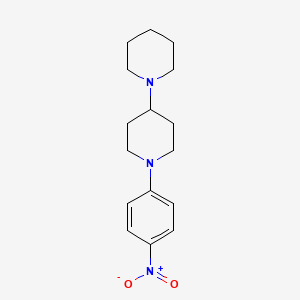
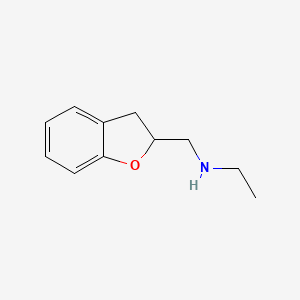
![Tert-butyl N-[2-(4-bromophenyl)propyl]carbamate](/img/structure/B3251763.png)
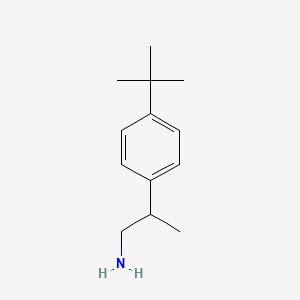
![5,6,7,8-Tetrahydro-pyrido[2,3-D]pyrimidine-2,4-diol](/img/structure/B3251773.png)
